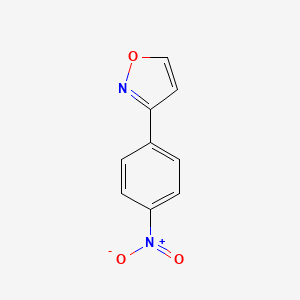

3-(4-Nitrofenil)isoxazol

Descripción general

Descripción

3-(4-Nitrophenyl)isoxazole is a chemical compound with the formula C9H6N2O3 . It is a solid substance and is used in early discovery research .

Synthesis Analysis

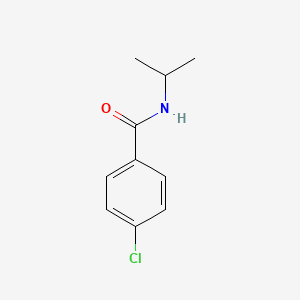

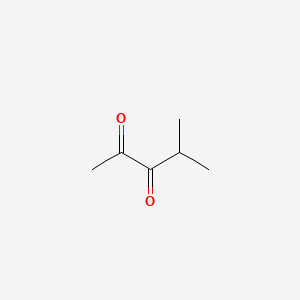

The synthesis of isoxazole derivatives, including 3-(4-Nitrophenyl)isoxazole, has been a subject of interest in medicinal chemistry. The most common methods involve the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Molecular Structure Analysis

The molecular formula of 3-(4-Nitrophenyl)isoxazole is C9H6N2O3 . The SMILES string representation is [O-]N+c1ccc(cc1)-c2ccon2 .Chemical Reactions Analysis

The construction of the isoxazole ring, such as in 3-(4-Nitrophenyl)isoxazole, involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

3-(4-Nitrophenyl)isoxazole is a solid substance . Its molecular weight is 190.16 .Aplicaciones Científicas De Investigación

Actividad antimicrobiana

Isoxazol, la estructura central de 3-(4-Nitrofenil)isoxazol, se ha reportado que exhibe un amplio espectro de actividades farmacológicas, incluida la actividad antimicrobiana . Las propiedades antimicrobianas de los derivados de isoxazol se han explorado en varios estudios de investigación, donde se han sintetizado utilizando diferentes calconas sustituidas y se han cribado para su actividad antimicrobiana .

Propiedades anticancerígenas

Los derivados de isoxazol también se han asociado con propiedades anticancerígenas . La presencia del anillo de isoxazol en la estructura de this compound podría contribuir potencialmente a su actividad anticancerígena, aunque se necesitan estudios específicos sobre este compuesto para confirmarlo.

Actividades antiinflamatorias y antihipertensivas

Se ha encontrado que los compuestos de isoxazol poseen actividades antiinflamatorias y antihipertensivas . Estas propiedades podrían estar potencialmente presentes en this compound, lo que lo convierte en un compuesto de interés en el desarrollo de nuevos agentes terapéuticos.

Propiedades anti-VIH

Se ha reportado que los derivados de isoxazol exhiben propiedades anti-VIH . Esto sugiere que this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos anti-VIH.

Propiedades antituberculosas

Los compuestos de isoxazol se han asociado con propiedades antituberculosas . Esto sugiere que this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos antituberculosos.

Aplicaciones en ciencia de materiales

Los compuestos de isoxazol se han utilizado en la creación de materiales que exhiben propiedades de cristal líquido . Esto sugiere que this compound podría utilizarse potencialmente en el desarrollo de nuevos materiales con propiedades únicas.

Mecanismo De Acción

Target of Action

This compound belongs to a class of molecules known as isoxazoles, which are often used in medicinal chemistry due to their diverse biological activities . .

Mode of Action

Isoxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions

Biochemical Pathways

Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These activities suggest that isoxazoles may affect multiple biochemical pathways, but the exact mechanisms remain to be determined.

Result of Action

Given the diverse biological activities of isoxazole derivatives , this compound could potentially exert a wide range of effects on cells

Safety and Hazards

Direcciones Futuras

The synthesis and use of isoxazole derivatives, including 3-(4-Nitrophenyl)isoxazole, continue to be a significant area of research due to their synthetic availability, unique chemical and biological properties, and widespread practical use . The development of metal-free synthetic routes for the synthesis of isoxazoles is one of the recent trends .

Análisis Bioquímico

Biochemical Properties

3-(4-Nitrophenyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-(4-Nitrophenyl)isoxazole has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition is primarily due to the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Cellular Effects

The effects of 3-(4-Nitrophenyl)isoxazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(4-Nitrophenyl)isoxazole can modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolism.

Molecular Mechanism

At the molecular level, 3-(4-Nitrophenyl)isoxazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can either be competitive or non-competitive, depending on the enzyme and the specific interaction with 3-(4-Nitrophenyl)isoxazole . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Nitrophenyl)isoxazole in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that 3-(4-Nitrophenyl)isoxazole remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound may undergo metabolic degradation, leading to reduced efficacy over time.

Dosage Effects in Animal Models

The effects of 3-(4-Nitrophenyl)isoxazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, 3-(4-Nitrophenyl)isoxazole can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

3-(4-Nitrophenyl)isoxazole is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either retain the biological activity of the parent compound or exhibit different pharmacological properties. The interaction of 3-(4-Nitrophenyl)isoxazole with these enzymes can also influence metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of 3-(4-Nitrophenyl)isoxazole within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cells, 3-(4-Nitrophenyl)isoxazole can bind to intracellular proteins, influencing its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 3-(4-Nitrophenyl)isoxazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, 3-(4-Nitrophenyl)isoxazole can interact with DNA and transcription factors, modulating gene expression. In mitochondria, it can influence cellular respiration and energy production.

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-14-10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAAKZGOIOIOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345549 | |

| Record name | 3-(4-Nitrophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4264-05-5 | |

| Record name | 3-(4-Nitrophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

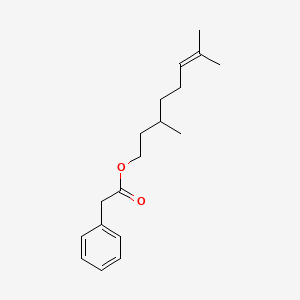

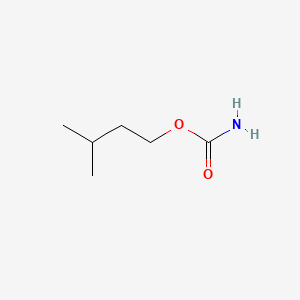

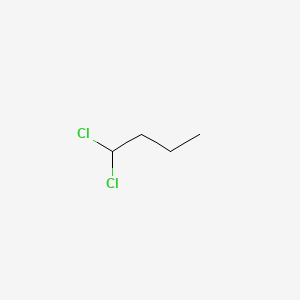

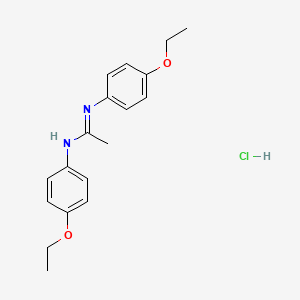

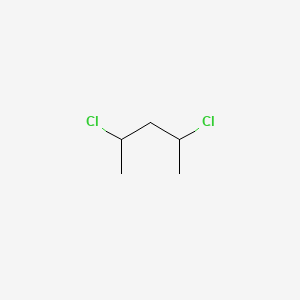

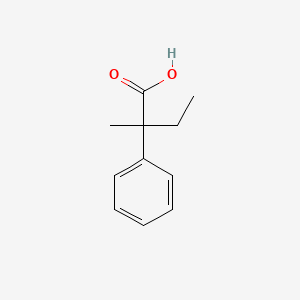

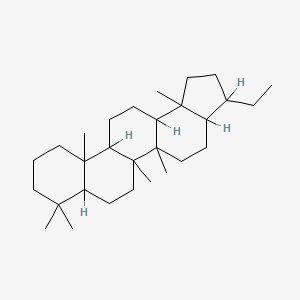

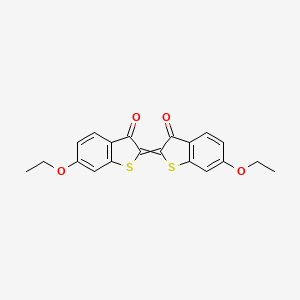

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.